

Application Notes and Protocols for DHEAS Measurement in Saliva Samples

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Compound of Interest

Compound Name: Dehydroepiandrosterone Sulfate

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Introduction

Dehydroepiandrosterone (DHEA) and its sulfated form, **Dehydroepiandrosterone Sulfate** (DHEAS), are the most abundant circulating steroid hormones in humans, primarily produced by the adrenal glands, with smaller contributions from the gonads and the brain.[1][2] DHEAS serves as a precursor to androgens and estrogens.[1][3] Salivary testing of DHEAS offers a non-invasive and stress-free method to measure the biologically active, unbound fraction of this hormone, providing valuable insights into adrenal function, and has been used in research related to aging, stress, and various clinical conditions.[4][5][6] Saliva is an ultrafiltrate of blood, and the concentration of steroid hormones in saliva reflects the free fraction in serum.[6] This document provides a detailed protocol for the quantitative measurement of DHEAS in saliva samples using a competitive enzyme-linked immunosorbent assay (ELISA).

Experimental Protocol: Salivary DHEAS Measurement by ELISA

This protocol is based on the principle of competitive binding. Endogenous DHEAS in a saliva sample competes with a DHEAS-horseradish peroxidase (HRP) conjugate for a limited number of binding sites on a microtiter plate coated with a polyclonal anti-DHEAS antibody.[2][3][7] The amount of bound HRP conjugate is inversely proportional to the concentration of DHEAS in the sample.[3][8]

Materials

- DHEAS ELISA Kit (including microtiter plate, standards, controls, conjugate, substrate, and stop solution)
- Specialized saliva collection devices (e.g., SaliSet)[3]
- Precision pipettes and tips
- Microplate reader with a 450 nm filter[3]
- Vortex mixer
- Absorbent paper
- Distilled or deionized water
- Timer

Specimen Collection and Handling

Proper sample collection is critical for accurate results.

- Timing of Collection: DHEAS levels exhibit a diurnal rhythm, with higher levels in the morning.[9][10][11] It is recommended to collect samples in the morning or at a consistent time of day for longitudinal studies. Some protocols suggest collecting 5 samples within a 2-3 hour period to account for pulsatile secretion.[1][3]
- Participant Preparation:
 - Do not eat a major meal, brush, or floss teeth within 60 minutes of collection.[12][13]
 - Rinse the mouth with water 10 minutes prior to collection to remove food debris.[12]
 - Avoid foods with high sugar or acidity, and caffeine immediately before sampling.[12]
 - Document the use of any DHEA(S) supplements, as well as consumption of alcohol, caffeine, and nicotine within 12 hours prior to collection.[12]

- Collection Procedure:
 - Use only validated saliva collection devices. Do not use cotton swabs like Salivettes, as they may lead to artificially high results.[3]
 - Collect the recommended volume of saliva (e.g., 225 µl) according to the device instructions.[12]
 - Ensure the sample is not contaminated with blood.[12]
- Sample Storage:
 - Refrigerate samples immediately after collection.[12]
 - For long-term storage, freeze samples at or below -20°C as soon as possible (within 6 hours).[12]
 - DHEAS is sensitive to freeze-thaw degradation; therefore, it is advisable to aliquot samples to avoid multiple cycles.[12] Saliva samples are generally stable at room temperature for up to 30 days for DHEAS analysis, but prompt mailing and refrigeration or freezing are recommended.[14]

Assay Procedure

- Preparation: Bring all reagents and samples to room temperature (21-26°C) before use.[3]
- Sample Preparation: Centrifuge saliva samples at 1500 x g for 5 minutes to separate clear saliva from mucins.[10][15]
- Pipetting:
 - Pipette 100 µL of standards, controls, and saliva samples into the appropriate wells of the microtiter plate.[16]
 - Pipette 100 µL of the zero standard (assay diluent) into two wells to serve as the blank.[16]
- Conjugate Addition: Add 100 µL of the DHEAS-HRP conjugate to each well.

- Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.
- Washing: Wash the wells multiple times (e.g., 3-4 times) with the provided wash buffer. The washing step is critical for the precision of the assay.^[3]
- Substrate Addition: Add 100 μ L of the TMB substrate solution to each well.^[3]
- Second Incubation: Incubate for 20 minutes at room temperature, allowing a blue color to develop.^[3]
- Stopping the Reaction: Add 100 μ L of the stop solution to each well. The color will change from blue to yellow.^[3]
- Reading: Read the absorbance of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.^[3]

Data Analysis

- Calculate the average absorbance for each set of standards, controls, and samples.
- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
- Determine the concentration of DHEAS in the samples by interpolating their absorbance values from the standard curve.
- If samples were diluted, the resulting concentration must be multiplied by the dilution factor. For example, a 1:10 dilution involves mixing 10 μ L of saliva with 90 μ L of the zero standard.^[3]

Data Presentation

The following tables summarize key quantitative data for typical salivary DHEAS ELISA kits.

Performance Characteristic	Value	Reference
Analytical Sensitivity	2.2 pg/mL	[3]
Functional Sensitivity	5.6 pg/mL	[3]
Reportable Range	1.0 - 125 ng/mL	[14]
Sample Volume	225 µL	[12]

Table 1: Assay Performance Characteristics

Sample	Mean (pg/mL)	Standard Deviation (pg/mL)	Coefficient of Variation (%)	Reference
1	66.4	4.4	6.6	[3]
2	318.6	18.1	5.7	[3]
3	150.4	3.5	2.3	[3]
4	31.4	2.5	8.0	[3]

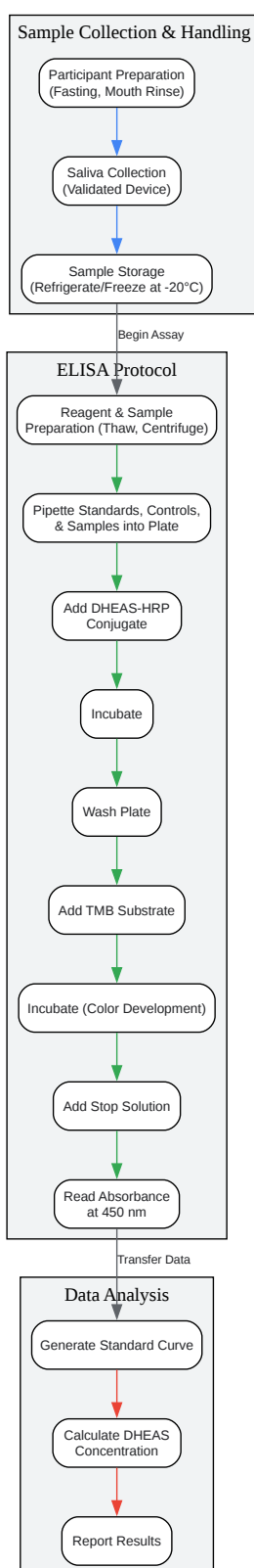
Table 2: Intra-Assay (Within-Run) Precision

Population	Reference Range	Reference
Adult Men and Women	2 - 23 ng/mL (age-dependent)	[14]
Optimal Range	137 - 336 pg/mL	[9]

Table 3: Salivary DHEAS Reference Ranges

Mandatory Visualizations

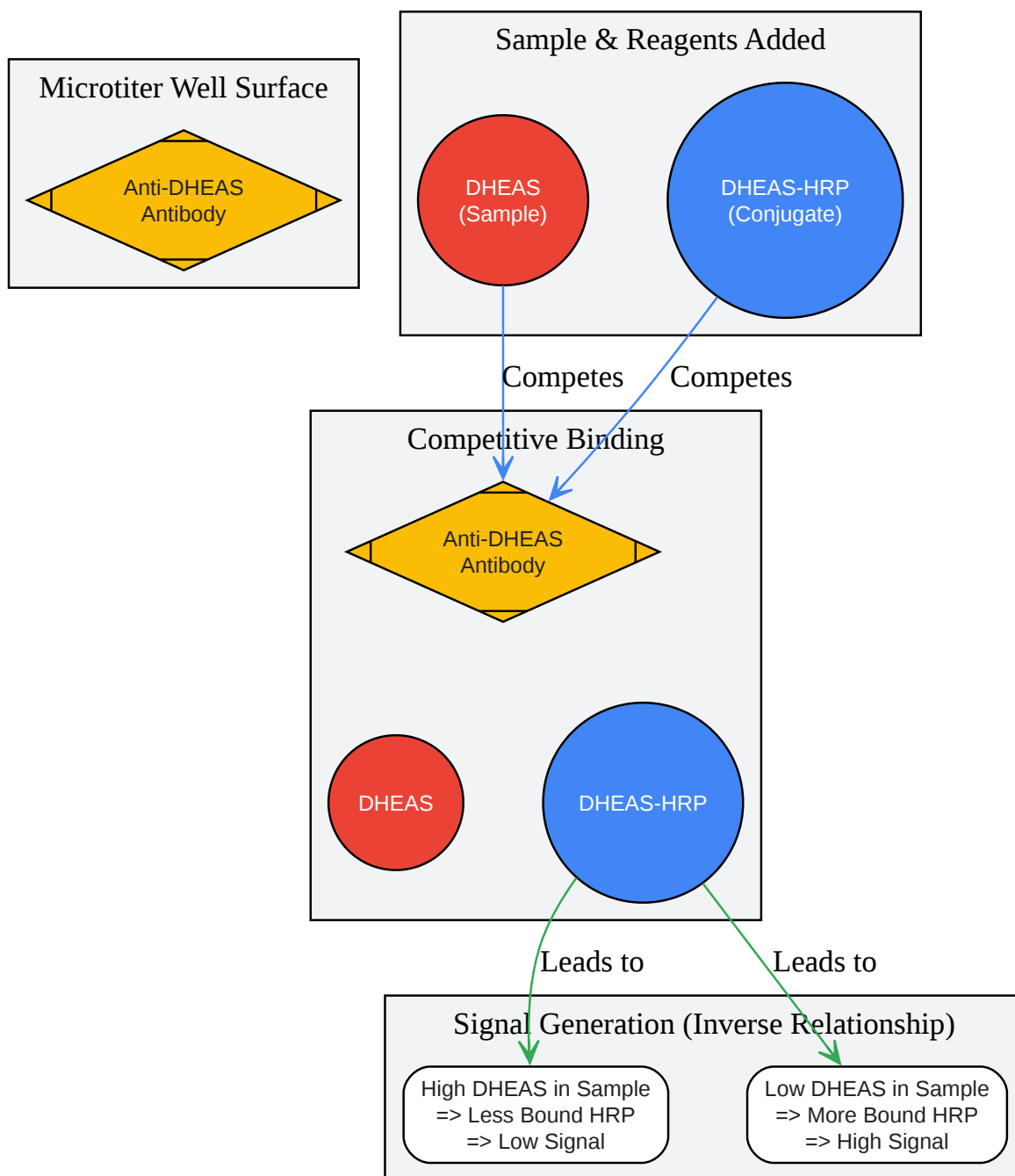
Experimental Workflow for Salivary DHEAS Measurement



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Caption: Workflow for Salivary DHEAS Measurement by ELISA.

Signaling Pathway: Principle of Competitive ELISA



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Caption: Principle of Competitive ELISA for DHEAS Detection.

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